

Quantifying Lipid Peroxidation in Ferroptotic Cells Using BODIPY-C11: Application Notes and Protocols

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Introduction

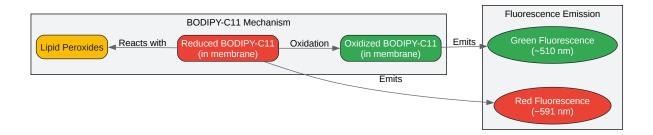
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is implicated in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[3][4] A key hallmark of ferroptosis is the oxidative degradation of polyunsaturated fatty acids within cellular membranes, a process known as lipid peroxidation.
[2][5] The fluorescent probe BODIPY™ 581/591 C11 (BODIPY-C11) is a sensitive and reliable tool for quantifying lipid peroxidation in living cells, making it an invaluable asset for studying ferroptosis.[5][6]

BODIPY-C11 is a lipophilic molecule that readily incorporates into cellular membranes.[7] In its native, reduced state, the probe exhibits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to the green spectrum.[7] This ratiometric shift allows for a quantitative assessment of lipid peroxidation, minimizing variability from factors such as probe concentration and cell number.[7] This document provides detailed application notes and protocols for utilizing BODIPY-C11 to measure lipid peroxidation in cells undergoing ferroptosis, along with quantitative data from various studies and visual guides to the underlying pathways and experimental workflows.



Principle of BODIPY-C11 for Lipid Peroxidation Detection

The BODIPY-C11 probe contains a polyunsaturated butadienyl portion that is susceptible to oxidation. In the non-oxidized state, the fluorophore has an excitation maximum of approximately 581 nm and an emission maximum of around 591 nm (red fluorescence). When the probe reacts with lipid peroxides, the butadienyl moiety is oxidized, causing a shift in the fluorescence emission to approximately 510 nm (green fluorescence), with an excitation maximum around 488 nm. The ratio of green to red fluorescence intensity provides a quantitative measure of the extent of lipid peroxidation within the cell.



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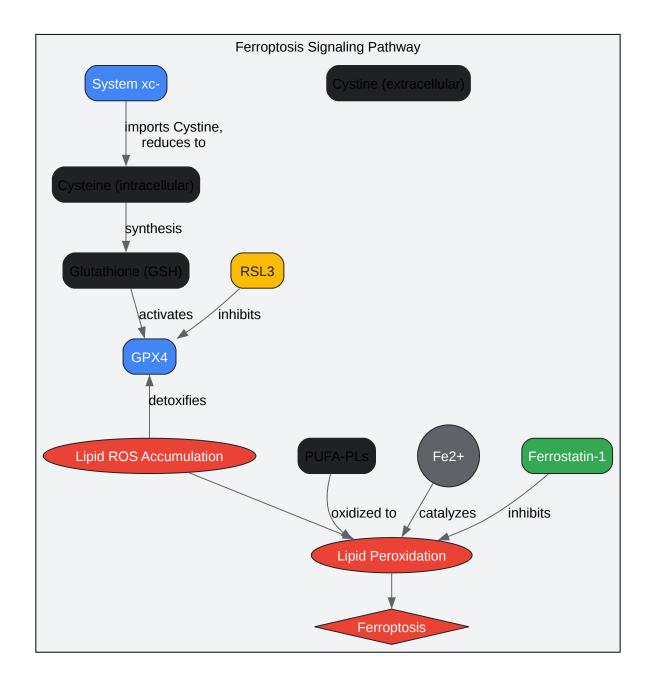
Caption: Mechanism of BODIPY-C11 fluorescence shift upon lipid peroxidation.

Ferroptosis Signaling Pathway and Lipid Peroxidation

Ferroptosis is initiated by the failure of the glutathione peroxidase 4 (GPX4) antioxidant system, leading to the accumulation of lipid reactive oxygen species (ROS).[8] This can be triggered by inhibiting system xc-, a cystine/glutamate antiporter, with compounds like erastin, which depletes intracellular cysteine and subsequently glutathione (GSH), a necessary cofactor for GPX4.[2] Alternatively, direct inhibition of GPX4 by molecules such as RSL3 leads to a rapid buildup of lipid peroxides.[8] Iron plays a crucial catalytic role in the generation of lipid ROS



through the Fenton reaction. The accumulation of lipid peroxides ultimately leads to plasma membrane rupture and cell death.[5]





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Caption: Simplified signaling pathway of ferroptosis highlighting the role of lipid peroxidation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of BODIPY-C11 to measure lipid peroxidation in different cell lines upon treatment with **ferroptosis inducers** and inhibitors.

Table 1: Quantification of Lipid Peroxidation by Flow Cytometry

| Cell Line | Treatment | Concentrati on | Duration | Fold Change in Green Fluorescen ce (vs. Control) | Reference |
|------------|---------------|--------------------|----------|--|-----------|
| HT-1080 | Erastin | 10 μΜ | 6 h | ~3.5 | [9] |
| A549 | RSL3 | 10 μΜ | 8 h | ~4.0 | [8] |
| A549 | PDT | - | 2 h | ~3.0 | [8] |
| MDA-MB-231 | Erastin | 5 μΜ | 8 h | ~2.5 | [10] |
| Jurkat | RSL3 + BV6 | 0.075 μM + 4 μM | 24 h | ~3.0 | [11] |
| Jurkat | Erastin + BV6 | 7.5 μM + 4 μM | 18 h | ~2.5 | [11] |
| MCF-7 | Abemaciclib | 0.8 μΜ | 24 h | ~2.0 | [12] |
| T-47D | Abemaciclib | 0.8 μΜ | 24 h | ~2.5 | [12] |

Table 2: Inhibition of Lipid Peroxidation



| Cell Line | Inducer | Inhibitor | Inhibitor Concentrati on | % Inhibition of Green Fluorescen ce | Reference |
|-----------|-------------------------|----------------|--------------------------------|--|-----------|
| HT-1080 | Erastin (10 μΜ) | Ferrostatin-1 | 5 μΜ | Significant reduction | [13] |
| A549 | RSL3 (10 μM) | Ferrostatin-1 | 5 μΜ | Significant reduction | [14] |
| A549 | PDT | Liproxstatin-1 | 8 μΜ | Significant reduction | [8] |
| 786-O | IFNβ (20 ng/mL) | Ferrostatin-1 | - | Significant reduction | [15] |
| MCF-7 | Abemaciclib (0.8 μM) | Ferrostatin-1 | 5 μΜ | Complete reversal | [12] |

Experimental Protocols

The following are detailed protocols for quantifying lipid peroxidation in ferroptotic cells using BODIPY-C11 with flow cytometry and fluorescence microscopy.

Protocol 1: Flow Cytometry Analysis of Lipid Peroxidation

This protocol is adapted from methodologies described in several studies.[3][14]

Materials:

- BODIPY™ 581/591 C11 (e.g., Thermo Fisher Scientific, D3861)
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS)
- Cell culture medium



- Ferroptosis inducers (e.g., Erastin, RSL3)
- Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)
- Flow cytometer with 488 nm and 561 nm (or similar) lasers
- Flow cytometry tubes

Procedure:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
- Cell Treatment: Treat cells with the desired concentrations of ferroptosis inducers and/or inhibitors for the specified duration. Include appropriate vehicle controls (e.g., DMSO).
- Preparation of BODIPY-C11 Staining Solution: Prepare a 2 mM stock solution of BODIPY-C11 in anhydrous DMSO. Immediately before use, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-5 μM.
- Staining:
 - Remove the culture medium from the wells.
 - Wash the cells once with PBS.
 - Add the BODIPY-C11 working solution to each well and incubate for 30 minutes at 37°C, protected from light.
- Cell Harvesting:
 - Remove the staining solution and wash the cells twice with PBS.
 - Trypsinize the cells and resuspend them in PBS containing 2% FBS.
 - Transfer the cell suspension to flow cytometry tubes.
- Flow Cytometry Analysis:

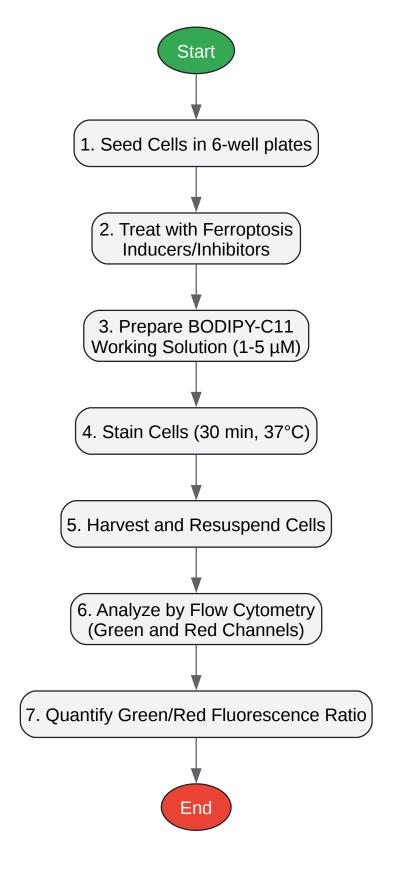
Methodological & Application





- Analyze the cells on a flow cytometer.
- Excite the cells with a 488 nm laser and detect the green fluorescence emission (oxidized form) at ~510-530 nm (e.g., FITC channel).
- Excite the cells with a 561 nm laser (or a laser close to 581 nm) and detect the red fluorescence emission (reduced form) at ~590-610 nm (e.g., PE or PE-Texas Red channel).
- Collect data for at least 10,000 events per sample.
- Data Analysis:
 - Gate on the live cell population based on forward and side scatter properties.
 - Quantify the geometric mean fluorescence intensity (MFI) in both the green and red channels.
 - Calculate the ratio of green MFI to red MFI for each sample to determine the relative level of lipid peroxidation. Alternatively, the increase in the MFI of the green channel can be reported as a fold change relative to the control.





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Caption: Workflow for flow cytometry-based quantification of lipid peroxidation.



Protocol 2: Fluorescence Microscopy Analysis of Lipid Peroxidation

This protocol allows for the visualization and semi-quantitative analysis of lipid peroxidation at the single-cell level.[13][16]

Materials:

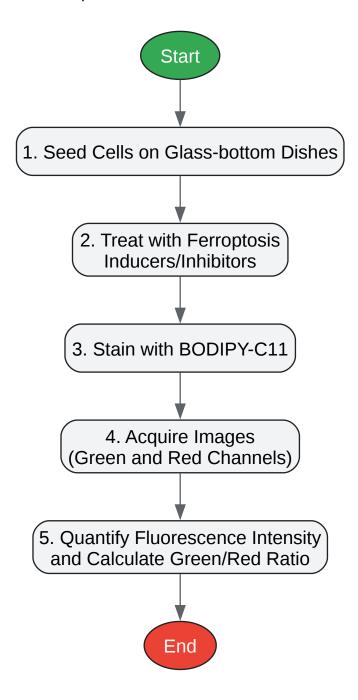
- All materials listed in Protocol 1
- Glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets (e.g., for FITC and TRITC/Texas Red)
- Imaging software for analysis

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips in a multi-well plate.
- Cell Treatment: Treat cells as described in Protocol 1.
- Staining: Stain cells with BODIPY-C11 as described in Protocol 1.
- Imaging:
 - After staining, wash the cells twice with PBS.
 - Add fresh PBS or imaging buffer to the cells.
 - Image the cells using a fluorescence microscope.
 - Capture images in both the green channel (oxidized BODIPY-C11) and the red channel (reduced BODIPY-C11).
- Image Analysis:
 - Use imaging software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.



- o Define regions of interest (ROIs) around individual cells.
- Measure the mean fluorescence intensity within each ROI for both the green and red channels.
- o Calculate the ratio of the green to red fluorescence intensity for each cell.
- Average the ratios from multiple cells for each condition.



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Caption: Workflow for fluorescence microscopy-based analysis of lipid peroxidation.

Troubleshooting and Considerations

- Photobleaching: BODIPY dyes are relatively photostable, but it is still advisable to minimize light exposure during staining and imaging to prevent photobleaching.
- Probe Concentration: The optimal concentration of BODIPY-C11 may vary between cell types. It is recommended to perform a titration to determine the lowest concentration that gives a robust signal.[14]
- Specificity: While BODIPY-C11 is a reliable indicator of lipid peroxidation, it is important to confirm that the observed cell death is indeed ferroptosis by using specific inhibitors like ferrostatin-1 or iron chelators.[13]
- Autofluorescence: Some cell types may exhibit autofluorescence. It is important to include an unstained control to assess the level of background fluorescence.
- Data Interpretation: The ratiometric analysis of green to red fluorescence is crucial for accurate quantification. Simply measuring the increase in green fluorescence can be misleading due to variations in probe uptake and cell size.[7]

Conclusion

The BODIPY-C11 fluorescent probe is a powerful tool for the quantitative analysis of lipid peroxidation, a central event in ferroptosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this probe in their studies of ferroptosis. By combining BODIPY-C11 staining with flow cytometry or fluorescence microscopy, and by including appropriate controls, researchers can obtain reliable and quantitative data on the induction and inhibition of lipid peroxidation in various experimental models. This will contribute to a deeper understanding of the mechanisms of ferroptosis and aid in the development of novel therapeutic strategies targeting this cell death pathway.

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